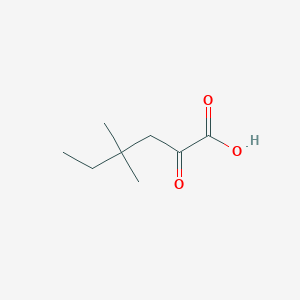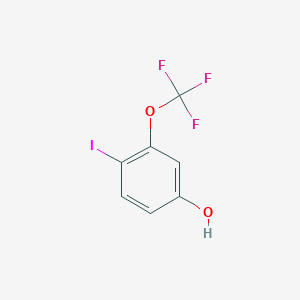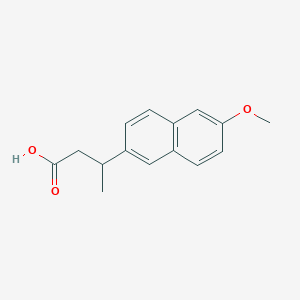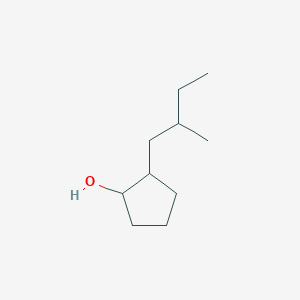![molecular formula C6H11NO B13531050 4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)
4-Methoxy-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-azabicyclo[211]hexane is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of suitable precursors under photochemical conditions. For instance, irradiation with a blue LED light source (450 nm) and catalytic Ir(ppy)3 (1 mol%) can facilitate the intramolecular cycloaddition, yielding the desired bicyclic structure .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the bicyclic framework .
Applications De Recherche Scientifique
4-Methoxy-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds, including potential drug candidates targeting specific receptors or enzymes.
Organic Synthesis: The compound is used to create complex molecular architectures due to its rigid bicyclic structure.
Material Science: It can be incorporated into polymers or other materials to impart unique properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-azabicyclo[2.1.1]hexane in biological systems involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with a different ring size and structure.
Bicyclo[2.1.1]hexane: Lacks the nitrogen atom, making it less versatile in terms of chemical reactivity.
Uniqueness
4-Methoxy-2-azabicyclo[2.1.1]hexane is unique due to its methoxy group and the incorporation of a nitrogen atom into the bicyclic framework. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
4-methoxy-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H11NO/c1-8-6-2-5(3-6)7-4-6/h5,7H,2-4H2,1H3 |
Clé InChI |
GGTRPCOOMSVVMG-UHFFFAOYSA-N |
SMILES canonique |
COC12CC(C1)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)



![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)
![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)



